
L-Cysteinyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-glutamic acid is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of cells. The reaction is catalyzed by the enzyme glutamate-cysteine ligase and requires adenosine triphosphate (ATP) as an energy source . The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Yeasts such as Saccharomyces cerevisiae are commonly used due to their ability to produce high yields of the compound. Genetic engineering techniques are employed to enhance the production efficiency by optimizing the expression of key enzymes involved in the biosynthesis pathway .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include oxidized forms of the compound, such as disulfides, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of glutathione and other related compounds.
Biology: It plays a crucial role in cellular redox homeostasis and detoxification processes.
Medicine: It is investigated for its potential therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties .
Wirkmechanismus
L-Cysteinyl-L-glutamic acid exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The compound also participates in the detoxification of harmful substances by forming conjugates with electrophilic compounds, facilitating their excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione (gamma-L-glutamyl-L-cysteinyl-glycine): A tripeptide that includes an additional glycine residue.
Tiopronin: A thiol-containing compound used as a medication.
Bucillamine: Another thiol-containing compound with similar antioxidant properties
Uniqueness
L-Cysteinyl-L-glutamic acid is unique due to its role as an immediate precursor to glutathione, making it a critical component in maintaining cellular redox balance and detoxification processes. Its synthesis and regulation are tightly controlled, highlighting its importance in cellular physiology .
Eigenschaften
CAS-Nummer |
87092-47-5 |
|---|---|
Molekularformel |
C8H14N2O5S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O5S/c9-4(3-16)7(13)10-5(8(14)15)1-2-6(11)12/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
InChI-Schlüssel |
BUXAPSQPMALTOY-WHFBIAKZSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


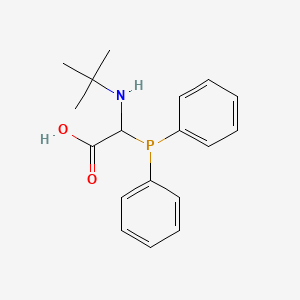
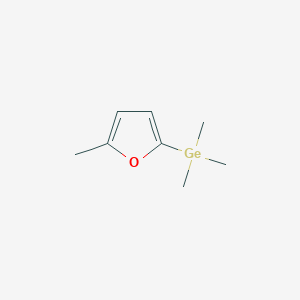
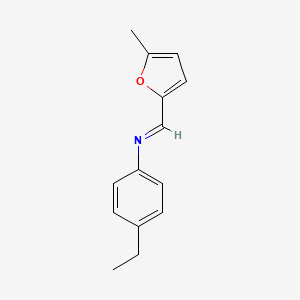
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)

![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
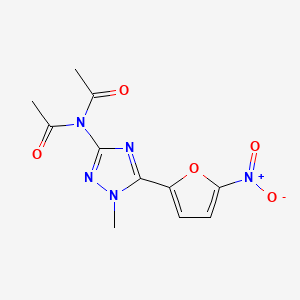
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)
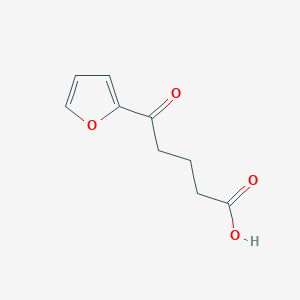

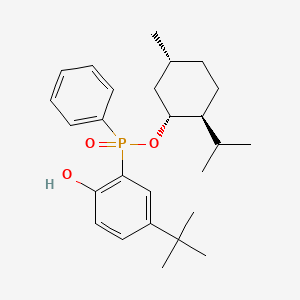
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B15211684.png)
